molecular formula C15H18BrNO B5188745 1-(4-bromophenyl)-3-(1-piperidinyl)-2-buten-1-one

1-(4-bromophenyl)-3-(1-piperidinyl)-2-buten-1-one

Cat. No. B5188745
M. Wt: 308.21 g/mol
InChI Key: JJCHNJLXFSRZOD-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)-3-(1-piperidinyl)-2-buten-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a yellow crystalline powder with a molecular weight of 308.24 g/mol. This compound is also known as BRD-K68174544 and has been used in various scientific research studies.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-(1-piperidinyl)-2-buten-1-one is not fully understood. However, it has been reported to inhibit the activity of PKC, which plays a crucial role in various cellular processes such as cell proliferation and differentiation. The compound has also been reported to exhibit anti-angiogenic activity by inhibiting the formation of new blood vessels.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-(1-piperidinyl)-2-buten-1-one has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. The compound has also been reported to inhibit the growth of fungi and bacteria by disrupting their cell membranes. Additionally, it has been reported to reduce the production of inflammatory cytokines in immune cells.

Advantages and Limitations for Lab Experiments

1-(4-bromophenyl)-3-(1-piperidinyl)-2-buten-1-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in medicinal chemistry. However, the compound has some limitations, including its low solubility in water, which can make it challenging to work with in aqueous solutions.

Future Directions

There are several future directions for research on 1-(4-bromophenyl)-3-(1-piperidinyl)-2-buten-1-one. One potential area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the investigation of the compound's potential as a selective estrogen receptor modulator. Additionally, further studies are needed to elucidate the compound's mechanism of action and its potential applications in the treatment of various diseases.
In conclusion, 1-(4-bromophenyl)-3-(1-piperidinyl)-2-buten-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It has been extensively studied for its potential antitumor, antifungal, and antibacterial activities, as well as its potential as a selective estrogen receptor modulator and inhibitor of protein kinase C. Further research is needed to fully understand the compound's mechanism of action and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 1-(4-bromophenyl)-3-(1-piperidinyl)-2-buten-1-one has been reported in the literature. The most common method involves the reaction of 4-bromobenzaldehyde and piperidine with ethyl acetoacetate in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions, and the product is obtained after purification through column chromatography.

Scientific Research Applications

1-(4-bromophenyl)-3-(1-piperidinyl)-2-buten-1-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, antifungal, and antibacterial activities. The compound has also been studied for its potential as a selective estrogen receptor modulator (SERM) and as an inhibitor of protein kinase C (PKC).

properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-piperidin-1-ylbut-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO/c1-12(17-9-3-2-4-10-17)11-15(18)13-5-7-14(16)8-6-13/h5-8,11H,2-4,9-10H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCHNJLXFSRZOD-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=C(C=C1)Br)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC=C(C=C1)Br)/N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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